2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[3,2-a]pyrimidine core.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with a suitable aldehyde.
Attachment of the Pentyloxy Group: The pentyloxy group is attached via an etherification reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or other reduced forms.
Scientific Research Applications
2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
- **4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate .
Cyflumetofen: 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate.
Uniqueness
2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
618077-57-9 |
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Molecular Formula |
C27H30N2O5S2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-pentoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H30N2O5S2/c1-4-5-6-13-33-20-11-9-19(10-12-20)17-22-25(30)29-24(21-8-7-16-35-21)23(18(2)28-27(29)36-22)26(31)34-15-14-32-3/h7-12,16-17,24H,4-6,13-15H2,1-3H3/b22-17+ |
InChI Key |
GPQGLIUMRQQXBI-OQKWZONESA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Origin of Product |
United States |
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